molecular formula C24H28N4O5S B2822955 N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1181483-30-6

N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No. B2822955
M. Wt: 484.57
InChI Key: WKGABOZYFKFXBF-UHFFFAOYSA-N
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Description

N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H28N4O5S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives highlighted significant antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi. These compounds displayed higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Anti-inflammatory Activity

Another study focused on the synthesis and anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds. This research found several novel compounds with marked anti-inflammatory activity and less gastrointestinal side effects compared to traditional anti-inflammatory drugs, indicating a promising avenue for developing new anti-inflammatory agents with improved safety profiles (Cong Ri-gang, 2007).

Cancer Research

In cancer research, the anilinoacridine derivative CI-921 was studied in a phase II trial for its activity against various solid tumors. Although the principal toxicities were significant, the compound demonstrated partial responses in certain cancer types, suggesting the potential utility of related chemical structures in oncology (Sklarin et al., 1992).

Chemosensor Development

The development of chemosensors based on coumarin fluorophore derivatives showcased the ability to detect ions like Cu2+ and H2PO4− with high sensitivity and selectivity. This illustrates the potential of similar compounds in creating sensitive detection tools for environmental monitoring and biological research (Meng et al., 2018).

Enzyme Inhibition for Therapeutic Targets

Research into novel acridine and bis-acridine sulfonamides explored their inhibitory activity against carbonic anhydrase isoforms, revealing potent inhibition particularly against isoforms II and VII. This study underscores the potential of sulfonamide-based compounds in designing inhibitors for therapeutic targets (Ulus et al., 2013).

properties

IUPAC Name

N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c25-22(29)17-27-23(30)20-8-6-19(7-9-20)16-26-24(31)21-10-13-28(14-11-21)34(32,33)15-12-18-4-2-1-3-5-18/h1-9,12,15,21H,10-11,13-14,16-17H2,(H2,25,29)(H,26,31)(H,27,30)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGABOZYFKFXBF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)C(=O)NCC(=O)N)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)C(=O)NCC(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[(carbamoylmethyl)carbamoyl]phenyl}methyl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

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